molecular formula C21H25N5O6 B1675048 5,10-Dideazatetrahydrofolic acid CAS No. 95693-76-8

5,10-Dideazatetrahydrofolic acid

Cat. No.: B1675048
CAS No.: 95693-76-8
M. Wt: 443.5 g/mol
InChI Key: ZUQBAQVRAURMCL-CVRLYYSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-Dideazatetrahydrofolic acid is a synthetic antifolate compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory effects on enzymes involved in the de novo synthesis of purines, which are essential for DNA and RNA synthesis. This compound has shown promise in the treatment of various cancers due to its ability to disrupt cellular proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-dideazatetrahydrofolic acid typically involves the use of 4-vinylbenzoic acid and bromomalondialdehyde as precursors. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The overall yield of this synthesis is approximately 48% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

5,10-Dideazatetrahydrofolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may be more active in certain biological contexts.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products

Scientific Research Applications

5,10-Dideazatetrahydrofolic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and the role of folate metabolism in cellular processes.

    Biology: The compound is employed in research on cell cycle regulation and apoptosis, particularly in cancer cells.

    Medicine: Due to its potent antitumor activity, this compound is being investigated as a potential chemotherapeutic agent.

    Industry: The compound is used in the development of new antifolate drugs and as a reference standard in quality control processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific inhibition of glycinamide ribonucleotide transformylase, which sets it apart from other antifolates that target different enzymes in the folate pathway. This specificity makes it a valuable tool in research and a promising candidate for cancer therapy, particularly in cases where resistance to other antifolates is observed .

Properties

CAS No.

95693-76-8

Molecular Formula

C21H25N5O6

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12?,15-/m0/s1

InChI Key

ZUQBAQVRAURMCL-CVRLYYSRSA-N

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lometrexol;  DDATHF;  DATHF; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10-Dideazatetrahydrofolic acid
Reactant of Route 2
Reactant of Route 2
5,10-Dideazatetrahydrofolic acid
Reactant of Route 3
5,10-Dideazatetrahydrofolic acid
Reactant of Route 4
5,10-Dideazatetrahydrofolic acid
Reactant of Route 5
5,10-Dideazatetrahydrofolic acid
Reactant of Route 6
5,10-Dideazatetrahydrofolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.